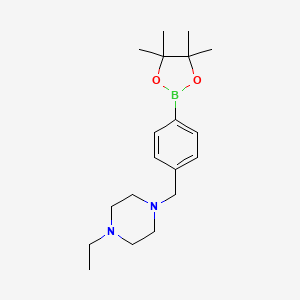![molecular formula C12H18BrN3 B3132184 Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl- CAS No. 364794-76-3](/img/structure/B3132184.png)
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-
Vue d'ensemble
Description
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-, also known as 1-(5-Bromo-3-methylpyridin-2-yl)piperazine, is an organic compound . It has a molecular weight of 256.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9(11)7-13-10(8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 . This code provides a unique identifier for the compound, allowing for easy reference in chemical databases.Physical and Chemical Properties Analysis
Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl- is a solid compound with a molecular weight of 256.15 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antimicrobial Activity
Piperazine derivatives are recognized for their versatile antimicrobial properties. Research has indicated that these compounds demonstrate potent antibacterial, antifungal, antitubercular, anticancer, antiviral, and antioxidant activities. This suggests that piperazine structures could be pivotal in developing new antimicrobial agents to combat resistant pathogens, highlighting their significance in addressing the urgent need for novel drug classes with improved efficacy and safety profiles (Patel et al., 2022).
Anti-tuberculosis (TB) Activity
Piperazine compounds, especially those incorporating the 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl- scaffold, have shown promise in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds, by virtue of their structural characteristics, offer a foundation for the design and development of new anti-TB molecules with enhanced safety, selectivity, and cost-effectiveness (Girase et al., 2020).
Antidepressant and CNS Activity
The inclusion of piperazine in the molecular framework of antidepressants and central nervous system (CNS) drugs has been particularly noted. Piperazine derivatives are found in several antipsychotic, antihistamine, antidepressant, and other CNS drugs, showing a significant impact on the pharmacokinetic and pharmacodynamics factors of these molecules. This underscores the flexibility of the piperazine moiety as a building block in drug discovery for CNS disorders, suggesting its role in enhancing the therapeutic potential of these compounds (Rathi et al., 2016).
Role in Drug Design and SAR Studies
Piperazine's utility extends beyond its bioactivity to influence drug design and structure-activity relationship (SAR) studies. The moiety is instrumental in developing novel compounds with enhanced efficacy and minimized toxicity, particularly in the domains of antimicrobial and CNS therapeutics. The systematic analysis of piperazine-containing compounds and their SAR provides critical insights into optimizing drug design for various therapeutic targets (Kumar et al., 2021).
Safety and Hazards
The compound is classified as having acute toxicity - Category 3, Oral . The hazard statements include H301: Toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .
Propriétés
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZFSHGQWJKTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234590 | |
| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364794-76-3 | |
| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(5-Bromo-2-pyridinyl)methyl]-4-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


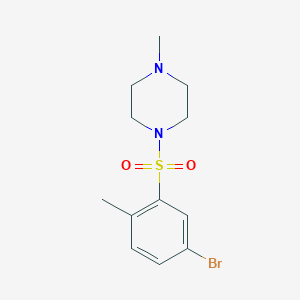

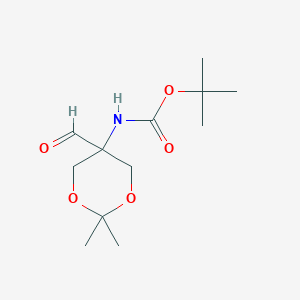
![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B3132133.png)
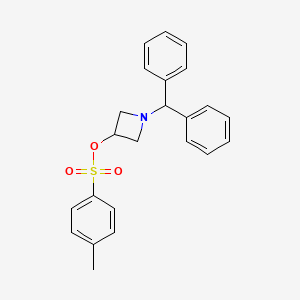
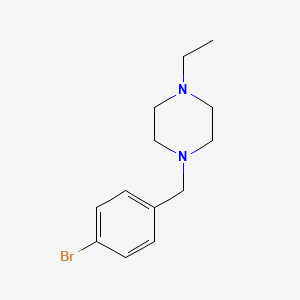


![1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine](/img/structure/B3132178.png)
